N'-(2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoyl)-2-methylbenzohydrazide
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Overview
Description
N’-(2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoyl)-2-methylbenzohydrazide is a complex organic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoyl)-2-methylbenzohydrazide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent . Another method includes the reaction of phthalic anhydride with L-aspartic acid in an acetic acid solution .
Industrial Production Methods
Industrial production methods for this compound often involve transition-metal-catalyzed reactions and organocatalytic methods. These techniques offer robust and efficient pathways for the construction of complex heterocyclic structures .
Chemical Reactions Analysis
Types of Reactions
N’-(2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoyl)-2-methylbenzohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include furfural, dimethylhydrazine, and maleimides. The reactions are typically carried out under moderate to high yields (41–97%) using specific solvents and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with maleimides can yield various substituted N-isoindoline-1,3-diones .
Scientific Research Applications
N’-(2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoyl)-2-methylbenzohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of N’-(2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoyl)-2-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus and carbonyl groups play a crucial role in its reactivity and biological activity. It can induce apoptosis and inhibit cell cycle progression in cancer cells, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: Shares the isoindoline nucleus but differs in its substitution patterns.
Thiazolidine-2,4-dione: Contains a thiazolidine ring and exhibits similar biological activities.
Indole Derivatives: Compounds like (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide show anti-inflammatory and analgesic activities.
Uniqueness
N’-(2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoyl)-2-methylbenzohydrazide is unique due to its specific substitution pattern and the presence of both isoindoline and benzohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H21N3O4 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
N'-[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]-2-methylbenzohydrazide |
InChI |
InChI=1S/C21H21N3O4/c1-12(2)17(24-20(27)15-10-6-7-11-16(15)21(24)28)19(26)23-22-18(25)14-9-5-4-8-13(14)3/h4-12,17H,1-3H3,(H,22,25)(H,23,26) |
InChI Key |
KORCBVQVDNRANK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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